molecular formula C13H12BClO3 B1602613 (2-((2-Chlorobenzyl)oxy)phenyl)boronic acid CAS No. 870777-21-2

(2-((2-Chlorobenzyl)oxy)phenyl)boronic acid

Cat. No.: B1602613
CAS No.: 870777-21-2
M. Wt: 262.5 g/mol
InChI Key: OOORTTOHYXWCDV-UHFFFAOYSA-N
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Description

(2-((2-Chlorobenzyl)oxy)phenyl)boronic acid is a specialized reagent commonly used in biomedical research. This compound is particularly significant in the synthesis of cancer therapeutic drugs, where it plays a crucial role in creating controlled substance inhibitors aimed at treating conditions such as leukemia and lymphoma.

Biochemical Analysis

Biochemical Properties

Cellular Effects

Molecular Mechanism

The molecular mechanism of (2-((2-Chlorobenzyl)oxy)phenyl)boronic acid is not fully understood. Boronic acids are known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2-((2-Chlorobenzyl)oxy)phenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This process is known for its mild and functional group-tolerant reaction conditions. The general synthetic route involves the reaction of 2-chlorobenzyl alcohol with phenylboronic acid under palladium-catalyzed conditions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-((2-Chlorobenzyl)oxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The boronic acid group can participate in substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) and water. The reactions are typically carried out under mild conditions to preserve the integrity of the functional groups .

Major Products Formed

The major products formed from these reactions include phenols, alcohols, and substituted aromatic compounds. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

(2-((2-Chlorobenzyl)oxy)phenyl)boronic acid is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon–carbon bonds.

    Biology: Employed in the study of enzyme inhibitors and as a tool for probing biological pathways.

    Medicine: Integral in the synthesis of cancer therapeutic drugs, especially for treating leukemia and lymphoma.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2-((2-Chlorobenzyl)oxy)phenyl)boronic acid include:

  • Phenylboronic acid
  • 2-Chlorophenylboronic acid
  • (2-Chlorobenzyloxy)phenylboronic acid

Uniqueness

What sets this compound apart from similar compounds is its specific structural configuration, which imparts unique reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex molecules and in biomedical research .

Properties

IUPAC Name

[2-[(2-chlorophenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BClO3/c15-12-7-3-1-5-10(12)9-18-13-8-4-2-6-11(13)14(16)17/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOORTTOHYXWCDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OCC2=CC=CC=C2Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584544
Record name {2-[(2-Chlorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870777-21-2
Record name {2-[(2-Chlorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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